Loperamide Hydrochloride

Description

This compound is the hydrochloride salt form of loperamide, a synthetic, piperidine derivative and opioid agonist with antidiarrheal activity. Loperamide acts on the mu-receptors in the intestinal mucosa. This leads to a decrease in gastrointestinal motility by decreasing the circular and longitudinal smooth muscle activity of the intestinal wall. This slows intestinal transit and allows for more water and electrolyte absorption from the intestines. Loperamide is not significantly absorbed from the gut and does not cross the blood-brain barrier. Therefore it has no central nervous system effects.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1976 and is indicated for diarrhea. This drug has a black box warning from the FDA.

See also: Loperamide (has active moiety); this compound; simethicone (component of).

Propriétés

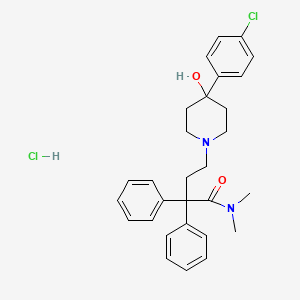

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClN2O2.ClH/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23;/h3-16,34H,17-22H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYPOBZJRVSMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53179-11-6 (Parent) | |

| Record name | Loperamide hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034552835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00880006 | |

| Record name | 4-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenylpiperidine-1-butyramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>77 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533030 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

34552-83-5 | |

| Record name | Loperamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34552-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loperamide hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034552835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loperamide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenylpiperidine-1-butyramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenylpiperidine-1-butyramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOPERAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77TI35393C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Loperamide Hydrochloride on Mu-Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loperamide (B1203769) hydrochloride, a synthetic phenylpiperidine derivative, is a potent agonist of the mu-opioid receptor (μOR), primarily utilized for its antidiarrheal efficacy. Its clinical utility is rooted in its targeted peripheral action within the gastrointestinal tract, effectively increasing intestinal transit time and fluid absorption without inducing the central nervous system effects typically associated with opioids at therapeutic doses.[1][2][3] This peripheral restriction is a consequence of its high first-pass metabolism and its role as a substrate for the P-glycoprotein (P-gp) efflux transporter, which limits its entry into the central nervous system.[3][4][5] This guide provides a comprehensive technical overview of loperamide's molecular interaction with the μ-opioid receptor, detailing its binding affinity, signaling pathways, and the experimental methodologies used to characterize its pharmacological profile.

Molecular Interaction and Binding Affinity

Loperamide exhibits a high affinity and selectivity for the μ-opioid receptor over the delta (δ) and kappa (κ) opioid receptors. This selectivity is fundamental to its targeted action on the enteric nervous system, where μ-opioid receptors are densely expressed.[3]

Table 1: Opioid Receptor Binding Affinities (Ki) of Loperamide Hydrochloride

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Mu (μ) | 2 - 3[6][7] |

| Delta (δ) | 48[6][7] |

| Kappa (κ) | 1156[6][7] |

Ki values represent the equilibrium dissociation constant and are inversely proportional to binding affinity. A lower Ki value indicates a higher binding affinity.

Signal Transduction Pathways

Upon binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), loperamide initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the inhibitory G-protein, Gαi/o.[3]

G-Protein Signaling Cascade

Activation of the μ-opioid receptor by loperamide leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[3]

-

Gαi/o Subunit: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in neuronal excitability and secretion.[3]

-

Gβγ Subunit: The Gβγ subunit can modulate the activity of various ion channels, contributing to the overall inhibitory effect on neuronal activity.

The net effect of this signaling cascade in the enteric nervous system is a reduction in the excitability of enteric neurons, leading to decreased peristalsis and intestinal secretion.[1][2]

Mu-Opioid Receptor G-Protein Signaling Pathway

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to μ-opioid receptors can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is implicated in receptor desensitization, internalization, and the activation of distinct signaling pathways that can contribute to some of the adverse effects of opioids.[8][9][10] Loperamide has been characterized as a partial agonist for β-arrestin recruitment, which may contribute to its favorable side-effect profile at therapeutic doses.[9][11]

Functional Activity

The functional consequence of loperamide's interaction with the μ-opioid receptor has been quantified through various in vitro assays.

Table 2: Functional Activity of Loperamide at the Human Mu-Opioid Receptor

| Assay | Parameter | Value (nM) |

| [³⁵S]GTPγS Binding | EC₅₀ | 56[7][11] |

| Forskolin-stimulated cAMP Accumulation | IC₅₀ | 25[7][11] |

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of loperamide with the μ-opioid receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of loperamide for the μ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.[11]

-

Materials:

-

Cell membranes prepared from cells stably expressing the human μ-opioid receptor (e.g., CHO or HEK293 cells).[3]

-

Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).[11]

-

Unlabeled competing ligand: this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of loperamide.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific [³H]-DAMGO binding against the log concentration of loperamide.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Radioligand Binding Assay Workflow

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the μ-opioid receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[3][11]

-

Materials:

-

Cell membranes expressing the human μ-opioid receptor.

-

[³⁵S]GTPγS.

-

This compound.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[11]

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of loperamide followed by [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of loperamide.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax (maximal effect).

-

[³⁵S]GTPγS Binding Assay Workflow

cAMP Accumulation Assay

This assay quantifies the functional consequence of Gαi/o protein activation by measuring the inhibition of adenylyl cyclase activity.[3][12]

-

Materials:

-

Whole cells expressing the human μ-opioid receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Pre-treat the cells with varying concentrations of loperamide.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection method.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of loperamide.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

-

Peripheral Restriction and Clinical Implications

The therapeutic utility of loperamide as a non-central acting antidiarrheal is primarily due to its pharmacokinetic properties.

-

First-Pass Metabolism: Loperamide undergoes extensive first-pass metabolism in the gut wall and liver, primarily by CYP3A4 and CYP2C8 enzymes, which significantly reduces its systemic bioavailability to less than 1%.[1][3][13]

-

P-glycoprotein Efflux: Loperamide is a high-affinity substrate for the P-glycoprotein (P-gp) efflux transporter located in the blood-brain barrier.[3][4][5] P-gp actively transports loperamide out of the central nervous system, preventing it from reaching pharmacologically relevant concentrations at central μ-opioid receptors.

However, at supratherapeutic doses, or when co-administered with P-gp inhibitors (e.g., quinidine), loperamide can cross the blood-brain barrier and cause central opioid effects, including respiratory depression.[1][14] Furthermore, at very high concentrations, loperamide can block cardiac ion channels (hERG and sodium channels), leading to serious cardiac adverse events such as QT prolongation, Torsades de Pointes, and cardiac arrest.[15][16][17]

Conclusion

This compound is a potent and selective μ-opioid receptor agonist whose pharmacological action is primarily confined to the periphery at therapeutic doses. Its mechanism of action involves the activation of the canonical Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent reduction in neuronal excitability in the enteric nervous system. The detailed understanding of its binding kinetics, signaling pathways, and the mechanisms of its peripheral restriction are crucial for the rational design of future peripherally acting drugs and for appreciating the potential for toxicity with misuse. The experimental protocols outlined in this guide provide a framework for the continued investigation of μ-opioid receptor pharmacology.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Loperamide and P-glycoprotein inhibition: assessment of the clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, mu opioid receptor agonist (CAS 34552-83-5) | Abcam [abcam.com]

- 7. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Increased drug delivery to the brain by P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Potential Mechanisms behind Loperamide-Induced Cardiac Arrhythmias Associated with Human Abuse and Extreme Overdose [mdpi.com]

- 16. gov.uk [gov.uk]

- 17. The Potential Mechanisms behind Loperamide-Induced Cardiac Arrhythmias Associated with Human Abuse and Extreme Overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and developmental history of loperamide hydrochloride

An In-depth Technical Guide to the Discovery and Developmental History of Loperamide (B1203769) Hydrochloride

Executive Summary

Loperamide hydrochloride is a peripherally acting μ-opioid receptor agonist widely utilized for the symptomatic control of diarrhea. Developed by Janssen Pharmaceutica in 1969, its design was a landmark achievement in medicinal chemistry, creating a potent antidiarrheal agent with minimal central nervous system (CNS) effects at therapeutic doses. This technical guide provides a comprehensive overview of the discovery, developmental timeline, mechanism of action, and key experimental data related to this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this significant therapeutic agent.

Discovery and Synthesis

The development of loperamide was spearheaded by Dr. Paul Janssen and his team at Janssen Pharmaceutica in Beerse, Belgium.[1][2] Following their successful synthesis of the opioid analgesic fentanyl in 1960 and the antidiarrheal diphenoxylate in 1956, the team aimed to create a derivative with high affinity for gut opioid receptors but with poor blood-brain barrier penetration to avoid CNS side effects.[1]

This research effort led to the first synthesis of loperamide (then coded R-18553) in 1969.[1][3] The molecule's design, a synthetic phenylpiperidine opioid, proved successful in localizing its activity to the gastrointestinal tract.[4][5] The first clinical reports on its efficacy were published in 1973, and it was subsequently marketed under the brand name Imodium.[1]

Representative Synthetic Protocol

The synthesis of loperamide is typically achieved via a nucleophilic substitution reaction. A common pathway involves the reaction of a dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium salt with 4-(4-chlorophenyl)-4-hydroxypiperidine.[6][7]

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: 4-(4-chlorophenyl)-4-hydroxypiperidine (1 equivalent), sodium carbonate (approx. 1.1 equivalents), and a catalytic amount of potassium iodide are dissolved in a suitable solvent such as glycerol (B35011) formal.[6]

-

Reaction Initiation: The mixture is stirred for approximately 15 minutes. N,N-dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide (approx. 1.15 equivalents) is added to the mixture.[6]

-

Reaction Conditions: The reaction mixture is heated to approximately 60°C and maintained for several hours (e.g., 2 hours) until the reaction is complete.[6]

-

Isolation and Purification: Upon completion, the mixture is cooled to room temperature. The crude product is then isolated, for example, by centrifugation to separate the phases.[6]

-

Salt Formation: The resulting loperamide base is then treated with one equivalent of hydrochloric acid to form the more stable and soluble this compound salt.[8]

-

Final Purification: The final product is purified through recrystallization to yield a white to off-white crystalline powder.[9]

Developmental and Regulatory History

Loperamide's journey from a novel compound to a globally recognized over-the-counter (OTC) medication is marked by key milestones.

-

1969: First synthesized by Paul Janssen at Janssen Pharmaceutica.[1][3]

-

1973: First clinical reports are published, and Janssen begins marketing loperamide under the brand name Imodium.[1]

-

1976: Loperamide is first used medically.[1] The U.S. Food and Drug Administration (FDA) grants approval for prescription use in December.[1][8]

-

1980s: Imodium becomes the leading prescription antidiarrheal medication in the United States.[1]

-

1988: In March, McNeil Pharmaceutical starts selling loperamide as an OTC drug in the U.S. under the name Imodium A-D.[1]

-

1990: Johnson & Johnson voluntarily withdraws children's formulations (drops and syrup) after reports from the World Health Organization linked them to cases of paralytic ileus in Pakistan, including six deaths.[1]

-

1993: An orally disintegrating tablet formulation is launched.[1]

-

1997: A combination product containing loperamide and simethicone (B1680972) (Imodium Multi-Symptom Relief) is approved by the FDA.[1][10]

-

2013: Loperamide is added to the WHO Model List of Essential Medicines.[1]

-

2019: The FDA approves new limitations on package sizes and mandates unit-dose packaging for certain OTC products to mitigate risks of abuse and cardiotoxicity associated with high doses.[11][12]

Mechanism of Action

Loperamide exerts its antidiarrheal effect primarily by acting as a potent agonist of the μ-opioid receptors located in the myenteric plexus of the large intestine.[1][13] This interaction initiates a cascade of downstream effects that collectively reduce intestinal motility and fluid secretion.

Key Actions:

-

Inhibition of Neurotransmitter Release: Binding to μ-opioid receptors on enteric neurons inhibits the release of excitatory neurotransmitters, primarily acetylcholine (B1216132) and prostaglandins.[4][14]

-

Reduced Peristalsis: The reduction in acetylcholine release decreases the activity of the myenteric plexus, which in turn reduces the tone and contractions of the circular and longitudinal smooth muscles of the intestinal wall.[1][8] This action slows the transit of fecal matter.[14]

-

Increased Absorption: The increased intestinal transit time allows for a greater absorption of water and electrolytes from the gut, leading to firmer stools.[1][13]

-

Antisecretory Effects: Loperamide inhibits calmodulin and may act as a calcium channel blocker, which contributes to its ability to reduce intestinal fluid and electrolyte secretion.[4][14]

-

Increased Anal Sphincter Tone: The drug also increases the tone of the anal sphincter, which helps reduce urgency and incontinence.[4][15]

A key feature of loperamide's safety profile at therapeutic doses is its limited ability to cross the blood-brain barrier. This is due to two primary mechanisms: extensive first-pass metabolism in the liver and active removal from the CNS by the efflux transporter P-glycoprotein (P-gp).[1][16]

Caption: Loperamide's signaling pathway in the enteric nervous system.

Pharmacokinetic and Clinical Data

The pharmacokinetic profile of loperamide is characterized by low systemic bioavailability and extensive metabolism, which confines its effects to the periphery.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability | ~0.3% | [1][5] |

| Peak Plasma Time (Tmax) | ~2.5 hours (oral solution), ~5 hours (capsules) | [17] |

| Peak Plasma Conc. (Cmax) | ~2 ng/mL (after 2 mg dose) | [17] |

| Protein Binding | ~97% | [1] |

| Metabolism | Extensive hepatic first-pass via CYP3A4 and CYP2C8 | [11][17] |

| Elimination Half-life | 9.1 - 14.4 hours (average ~10.8 hours) | [1][17] |

| Excretion | Primarily in feces (30-40% as unchanged drug and metabolites) |[1][11] |

Table 2: Summary of Key Placebo-Controlled Clinical Trial Results

| Study (Year) | Condition | Key Finding(s) | Quantitative Outcome | Reference(s) |

|---|---|---|---|---|

| Galambos et al. (1976) | Chronic Diarrhea (IBD, etc.) | Loperamide was significantly more effective than placebo in reducing stool frequency. | Average stools dropped from 8/day to 2/day after one month (P=0.0001). | [18] |

| Tytgat et al. (1977) | Chronic Diarrhea (Ileocolic disease) | Loperamide was superior to placebo in controlling diarrhea, decreasing stool frequency and weight. | Stool frequency and weight significantly decreased; carmine (B74029) transit time was prolonged. | [19] |

| Van Loon et al. (1989) | Acute Watery Diarrhea | Loperamide significantly reduced stool frequency in the first two days of treatment compared to placebo. | Mean stools on Day 1: 2.6 (Loperamide) vs. 4.0 (Placebo). Day 2: 1.3 vs. 3.4. |[20] |

Experimental Protocols

Protocol: Preclinical Pharmacokinetic Assessment in a Rat Model

-

Animal Model: Male Sprague-Dawley rats are used, often cannulated in the jugular vein for serial blood sampling.

-

Drug Administration:

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of loperamide and its major metabolites (e.g., desmethyl-loperamide) are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) are calculated using non-compartmental analysis software.

Protocol: Double-Blind, Placebo-Controlled Clinical Trial for Acute Diarrhea

-

Patient Population: Adult patients presenting with acute, non-specific diarrhea (e.g., >3 unformed stools in the previous 24 hours) of less than 72 hours duration.[20]

-

Exclusion Criteria: Patients with fever, bloody stools (dysentery), or recent antibiotic use.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Treatment Regimen:

-

Initial Dose: Patients receive an initial loading dose of 4 mg of loperamide HCl (two 2 mg capsules) or a matching placebo.[21]

-

Subsequent Doses: Patients are instructed to take a 2 mg capsule of their assigned treatment after each subsequent unformed stool.[20][21]

-

Maximum Dose: A maximum daily dose is set (e.g., 16 mg for prescription studies, 8 mg for OTC studies).[21]

-

-

Primary Endpoints:

-

Time to last unformed stool.

-

Total number of unformed stools during the study period (e.g., 48 hours).

-

Stool consistency and frequency recorded in a patient diary.

-

-

Statistical Analysis: The treatment groups are compared using appropriate statistical methods, such as t-tests or Mann-Whitney U tests for continuous variables and chi-square tests for categorical variables.

Visualizations of Developmental Workflow

Caption: Key milestones in the development and regulatory history of loperamide.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

References

- 1. Loperamide - Wikipedia [en.wikipedia.org]

- 2. The Man Who Invented Fentanyl — Ben Westhoff [benwesthoff.com]

- 3. lifeai.io [lifeai.io]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. EP2132175B1 - Process for the preparation of loperamide - Google Patents [patents.google.com]

- 7. WO2008080601A2 - Process for the preparation of loperamide - Google Patents [patents.google.com]

- 8. This compound | C29H34Cl2N2O2 | CID 71420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. trial.medpath.com [trial.medpath.com]

- 10. business-standard.com [business-standard.com]

- 11. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. droracle.ai [droracle.ai]

- 15. Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. benchchem.com [benchchem.com]

- 17. medcentral.com [medcentral.com]

- 18. Loperamide: a new antidiarrheal agent in the treatment of chronic diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Double-blind placebo-controlled study of loperamide (Imodium) in chronic diarrhoea caused by ileocolic disease or resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Double blind trial of loperamide for treating acute watery diarrhoea in expatriates in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. clinicaltrials.eu [clinicaltrials.eu]

Loperamide Hydrochloride: A Technical Guide to Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loperamide (B1203769) hydrochloride, a synthetic, peripherally acting µ-opioid receptor agonist, is a widely utilized antidiarrheal agent.[1] Its efficacy and safety are well-established, stemming from its localized action on the myenteric plexus of the large intestine, which slows intestinal motility and allows for greater absorption of water and electrolytes.[1][2] Like many active pharmaceutical ingredients (APIs), the solid-state properties of loperamide hydrochloride are critical to its stability, manufacturability, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key consideration in drug development. Different polymorphs can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can impact the final drug product's performance. This guide provides a comprehensive overview of the known polymorphic and hydrated crystal forms of this compound, detailing their structural properties and the experimental methods used for their characterization.

Polymorphic and Hydrated Forms of this compound

This compound is known to crystallize into at least three distinct forms: two anhydrous polymorphs (Form I and Form II) and a hydrated form.[3]

-

Anhydrous Form I: This is the stable anhydrous polymorph, characterized by isometric crystals.[3]

-

Anhydrous Form II: This is a metastable anhydrous polymorph, which typically presents as needle-shaped crystals.[3]

-

Hydrated Forms: A tetrahydrate form has been well-characterized.[4][5] Additionally, a redetermination of a monohydrate structure has been reported.[5] These forms incorporate water molecules into their crystal lattice.

The relationship between these forms is crucial for selecting the appropriate solid form for development and ensuring batch-to-batch consistency.

Quantitative Data and Crystal Structure

The different solid forms of this compound can be distinguished by their thermal properties and crystallographic parameters. While complete crystal structure data is not publicly available for all polymorphs, a summary of known quantitative data is presented below.

| Form | Melting Point (°C) | Crystal System | Space Group | Unit Cell Parameters | Morphology |

| Anhydrous Form I | ~224 - 225 °C[4][6][7] | - | - | - | Isometric Crystals[3] |

| Anhydrous Form II | ~218 °C[3] | - | - | - | Needles[3] |

| Tetrahydrate | ~190 °C[3] | Trigonal[4] | R3[4] | a = 22.497 Å, c = 16.719 Å[4] | - |

| Monohydrate | - | Orthorhombic[5] | P bca[5] | a = 16.787 Å, b = 15.151 Å, c = 20.662 Å[5] | - |

Logical and Experimental Workflows

Understanding the relationships between polymorphs and the workflow for their characterization is fundamental for solid-state research and drug development.

Caption: Relationship between loperamide HCl solid forms.

Caption: Experimental workflow for polymorph characterization.

Experimental Protocols

The characterization of this compound polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, transition temperatures, and enthalpies of transitions for different polymorphic forms.

-

Methodology:

-

Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.

-

Hermetically seal the pan. An empty sealed pan is used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample under a dynamic nitrogen gas purge (flow rate of 20-50 mL/min) to maintain an inert atmosphere.

-

The sample is typically heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses all expected thermal events (e.g., 25 °C to 250 °C).

-

The heat flow to the sample is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) are observed as peaks in the DSC thermogram. The onset temperature of the melting peak is reported as the melting point.[4]

-

X-Ray Powder Diffraction (XRPD)

-

Objective: To obtain a unique diffraction pattern for each crystalline form, which serves as a "fingerprint" for identification and can be used for structure determination.

-

Methodology:

-

Prepare the sample by gently grinding the this compound crystals into a fine, homogeneous powder.

-

Mount the powder onto a sample holder, ensuring a flat, level surface.

-

Place the sample holder into the XRPD instrument.

-

The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation).

-

The X-rays are diffracted by the crystalline lattice of the sample at specific angles.

-

A detector scans a range of 2θ angles (e.g., 2° to 40°) to measure the intensity of the diffracted X-rays.

-

The resulting plot of intensity versus 2θ angle is the XRPD pattern. The unique peak positions and relative intensities are characteristic of a specific polymorph. The sharpness of the peaks indicates the degree of crystallinity.[6]

-

Scanning Electron Microscopy (SEM)

-

Objective: To visualize the morphology (shape and surface features) of the different crystal forms.

-

Methodology:

-

Mount a small amount of the this compound powder onto an SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charge buildup from the electron beam.

-

Introduce the coated sample into the high-vacuum chamber of the scanning electron microscope.

-

Scan a high-energy beam of electrons across the sample surface.

-

Detectors collect the secondary electrons or backscattered electrons emitted from the surface.

-

An image is generated based on the intensity of the detected electrons, revealing the surface topography and crystal habit (e.g., isometric vs. needles).[3]

-

Single Crystal X-Ray Diffraction (SCXRD)

-

Objective: To determine the precise three-dimensional arrangement of atoms within a single crystal, providing definitive data on unit cell dimensions, space group, and molecular conformation.

-

Methodology:

-

Grow single crystals of suitable size and quality (typically through slow evaporation or cooling crystallization methods).

-

Mount a selected single crystal on a goniometer head.

-

Place the goniometer in the X-ray diffractometer.

-

The crystal is rotated while being irradiated with a monochromatic X-ray beam.

-

A detector collects the diffraction patterns produced as the X-rays pass through the crystal.

-

The positions and intensities of thousands of diffraction spots are measured.

-

Complex software is used to analyze the diffraction data, solve the phase problem, and generate an electron density map, from which the crystal structure is ultimately determined and refined.[4]

-

Conclusion

The existence of multiple crystalline forms of this compound, including two anhydrous polymorphs and at least two hydrated states, underscores the importance of comprehensive solid-state characterization in its development and manufacture. The stable anhydrous Form I and the metastable Form II, along with the hydrated variants, each possess unique physicochemical properties that can influence the drug's performance. The application of analytical techniques such as DSC for thermal analysis, XRPD for structural fingerprinting, SEM for morphological visualization, and SCXRD for definitive structure elucidation is essential for identifying and controlling the desired solid form. This technical guide provides researchers and drug development professionals with the foundational knowledge of this compound's polymorphism and the experimental protocols necessary for its thorough investigation.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. This compound | C29H34Cl2N2O2 | CID 71420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Formulation and Evaluation of Loperamide HCl Oro Dispersible Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redetermination of loperamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Loperamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize loperamide (B1203769) hydrochloride, a synthetic opioid receptor agonist widely used for the treatment of diarrhea. A thorough understanding of its spectroscopic properties is essential for quality control, formulation development, and regulatory compliance. This document details the experimental protocols and presents key quantitative data for the primary spectroscopic methods employed in its analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the identification and quantification of loperamide hydrochloride. The molecule's aromatic rings give rise to characteristic electronic transitions in the ultraviolet region.

A common method for the UV-Vis analysis of this compound involves the following steps:

-

Solvent Selection: Methanol, 0.1 N Hydrochloric Acid (HCl), or a mixture of both are frequently used as solvents.[1][2]

-

Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in the chosen solvent to achieve a known concentration, for example, 2000 µg/mL.[1]

-

Working Solution Preparation: The stock solution is then serially diluted to prepare working solutions of various concentrations (e.g., 200-600 ppm).[3]

-

Spectrophotometric Measurement: The absorbance of the working solutions is measured using a double-beam UV-Vis spectrophotometer over a specific wavelength range, typically 200-400 nm. A solvent blank is used for baseline correction.[1][4]

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. For quantitative analysis, a calibration curve is constructed by plotting absorbance versus concentration.

| Parameter | Value | Solvent/Conditions | Reference(s) |

| λmax | 259 nm | Methanol: 0.1N HCl | [1] |

| 224 nm | Acetonitrile: sodium-1-octane sulfonate buffer: 1M NaOH | [5] | |

| 220 nm | Water | [6] | |

| 253 nm, 259 nm, 265 nm | Monograph specified | [7] | |

| 625 nm | Oxidative coupling reaction product | [4] | |

| 460 nm, 415 nm, 842 nm | Charge-transfer complexes | [8] | |

| Linearity Range | 400-1400 µg/mL | Methanol: 0.1N HCl | [1] |

| 0.8-40 µg/mL | Oxidative coupling reaction | [4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule, thus confirming its identity.

The solid-state FTIR spectrum of this compound is typically obtained using the following method:

-

Sample Preparation: A small amount of this compound (e.g., 1.2 mg) is intimately mixed with a larger amount of dry potassium bromide (KBr) (e.g., 300 mg).[7]

-

Pellet Formation: The mixture is then compressed under high pressure to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

The FTIR spectrum of this compound exhibits several characteristic absorption peaks corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| ~3200 (broad) | O-H stretch | Hydroxyl (-OH) | [9] |

| ~2900 | C-H stretch | Saturated carbons (-CH) | [9] |

The presence of these characteristic peaks provides a spectroscopic fingerprint for this compound, which is useful for identification and quality control purposes.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: A precise amount of this compound (e.g., 11.9 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube to a specific concentration (e.g., 25.0 mM).[11] Tetramethylsilane (TMS) is often added as an internal reference for chemical shifts.

-

Instrument Setup: The NMR experiment is performed on a high-field NMR spectrometer (e.g., 600 MHz).[11]

-

Data Acquisition: One-dimensional (¹H) and two-dimensional (e.g., ¹H-¹³C HSQC) spectra are acquired.

-

Data Processing and Analysis: The raw data (Free Induction Decay) is processed using Fourier transformation to obtain the NMR spectrum. The chemical shifts (δ), coupling constants (J), and peak integrations are then analyzed to elucidate the molecular structure.

Detailed chemical shift assignments for loperamide can be found in spectral databases. The data provides a unique structural fingerprint of the molecule.

-

¹H NMR (600 MHz, CDCl₃): The spectrum shows characteristic signals for the aromatic protons, the piperidine (B6355638) ring protons, and the protons of the dimethylamino and butyl chain moieties.

-

¹³C NMR (CDCl₃): The spectrum displays distinct resonances for each unique carbon atom in the this compound molecule.

Note: Detailed peak lists and assignments are available in public databases such as the Human Metabolome Database (HMDB) and DrugBank.[11]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. It is often coupled with a separation technique like liquid chromatography (LC-MS).

A typical LC-MS/MS method for the analysis of this compound involves:

-

Sample Preparation: For analysis in biological matrices like plasma, a liquid-liquid extraction is often employed. For instance, loperamide can be extracted from an alkaline plasma sample using methyl tert-butyl ether (MTBE).[12]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. Separation is achieved on a reverse-phase column (e.g., C18) using a mobile phase such as a mixture of acetonitrile, water, and formic acid.[12][13]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, often using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[13][14]

-

Data Acquisition: The mass spectrometer is operated in a specific mode, such as multiple reaction monitoring (MRM), to enhance selectivity and sensitivity.[14] The precursor ion (M+H)⁺ and its characteristic product ions are monitored.

| Parameter | Value (m/z) | Ionization Mode | Technique | Reference(s) |

| Precursor Ion (M+1) | 477 | ESI+ | LC-MS | [12] |

| Product Ions | 266.3, 210.2 | ESI+ | LC-MS/MS | [14][15] |

The fragmentation pattern of this compound provides valuable structural information and is used for its unambiguous identification and quantification in complex mixtures.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. ijisrt.com [ijisrt.com]

- 2. pharmasm.com [pharmasm.com]

- 3. researchgate.net [researchgate.net]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. arcjournals.org [arcjournals.org]

- 6. Spectral determination technique of loperamide hcl | PPTX [slideshare.net]

- 7. crs.edqm.eu [crs.edqm.eu]

- 8. Analytical studies on the charge transfer complexes of this compound and trimebutine drugs. Spectroscopic and thermal characterization of CT complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formulation and Evaluation of Loperamide HCl Oro Dispersible Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. LC-MS determination and bioavailability study of this compound after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.plos.org [journals.plos.org]

- 15. Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer - PMC [pmc.ncbi.nlm.nih.gov]

Loperamide hydrochloride solubility in different solvent systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of loperamide (B1203769) hydrochloride in a variety of solvent systems. The information contained herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.

Core Topic: Loperamide Hydrochloride Solubility

This compound, a synthetic, peripherally acting µ-opioid receptor agonist, is widely utilized for its antidiarrheal properties.[1] Its low oral bioavailability is in part attributed to its poor aqueous solubility and significant first-pass metabolism.[2] A thorough understanding of its solubility in different solvents is therefore critical for the development of effective drug delivery systems and for conducting in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of neat solvents and buffer systems. The following table summarizes the available quantitative data.

| Solvent System | Solubility ( g/100 mL) | Temperature (°C) | pH |

| Water | 0.14 | Not Specified | 7.1 |

| Water | >0.0077 | Not Specified | 7.4 |

| Citrate-Phosphate Buffer | 0.008 | Not Specified | 6.1 |

| Methanol | 28.6 | Not Specified | Not Applicable |

| Dichloromethane | 35.1 | Not Specified | Not Applicable |

| N,N-Dimethylformamide (DMF) | 10.2 | Not Specified | Not Applicable |

| Dimethylsulfoxide (DMSO) | 20.5 | Not Specified | Not Applicable |

| Ethanol (B145695) | 5.37 | Not Specified | Not Applicable |

| Propylene Glycol | 5.64 | Not Specified | Not Applicable |

| Polyethylene Glycol 400 | 1.40 | Not Specified | Not Applicable |

| 2-Propanol | 1.11 | Not Specified | Not Applicable |

| Tetrahydrofuran | 0.32 | Not Specified | Not Applicable |

| Acetone | 0.20 | Not Specified | Not Applicable |

| 2-Butanone | 0.18 | Not Specified | Not Applicable |

| Ethyl Acetate | 0.035 | Not Specified | Not Applicable |

| 4-Methyl-2-pentanone | 0.02 | Not Specified | Not Applicable |

| Toluene | 0.001 | Not Specified | Not Applicable |

| Diethyl Ether | <0.001 | Not Specified | Not Applicable |

| Hexane | <0.001 | Not Specified | Not Applicable |

| Ethanol:PBS (1:1) | ~0.05 | Not Specified | 7.2 |

Data compiled from multiple sources.[3][4][5][6]

Qualitative Solubility Descriptions:

-

Freely soluble in methanol, ethanol (96%), and chloroform. [2][7][8]

-

Slightly soluble in dilute acids. [3]

-

Very slightly soluble in isopropyl alcohol. [3]

Experimental Protocols

The determination of drug solubility is a fundamental aspect of pre-formulation studies.[9] The following outlines a general experimental protocol for determining the equilibrium solubility of this compound, based on the widely used shake-flask method.[10][11]

General Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent system at a controlled temperature.

Materials and Equipment:

-

This compound powder (of known purity)

-

Selected solvent system (e.g., water, ethanol, buffer)

-

Scintillation vials or sealed flasks

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous systems)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a shaker with a constant temperature bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be established through preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent system based on the measured concentration and the dilution factor.

Critical Considerations:

-

Purity of Solute and Solvent: The purity of both the this compound and the solvent system is crucial for accurate solubility determination.[11]

-

Temperature Control: Temperature must be strictly controlled throughout the experiment as it significantly influences solubility.[11]

-

Equilibrium Confirmation: It is essential to confirm that equilibrium has been reached. This can be done by taking samples at different time points until the concentration remains constant.

-

pH Measurement: For aqueous and buffered systems, the pH of the saturated solution should be measured and reported.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

This compound Mechanism of Action Signaling Pathway

Caption: Loperamide's peripheral mechanism of action in the intestine.

Loperamide acts as a µ-opioid receptor agonist in the myenteric plexus of the large intestine.[1][12] This binding inhibits the release of neurotransmitters such as acetylcholine and prostaglandins.[13][14] The reduction in these signaling molecules leads to decreased activity of the intestinal smooth muscles, resulting in slower peristalsis and increased intestinal transit time.[12][13] This allows for more extensive absorption of water and electrolytes from the fecal matter, leading to the antidiarrheal effect.[12][13]

References

- 1. Loperamide - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 34552-83-5 [m.chemicalbook.com]

- 3. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | C29H34Cl2N2O2 | CID 71420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 34552-83-5 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. go.drugbank.com [go.drugbank.com]

- 13. droracle.ai [droracle.ai]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Loperamide Hydrochloride's Impact on Intestinal Motility

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the detailed study of loperamide (B1203769) hydrochloride's effects on intestinal motility. Loperamide, a potent µ-opioid receptor agonist, is a widely used antidiarrheal agent that primarily acts by directly inhibiting gastrointestinal motility.[1] Its mechanism involves reducing peristalsis and increasing intestinal transit time by acting on µ-opioid receptors on the smooth muscle cells and enteric neurons of the intestinal wall.[1][2]

This document outlines detailed experimental protocols for commonly employed in vitro models, presents quantitative data from various studies in a clear tabular format, and visualizes the key signaling pathways and experimental workflows using diagrams.

Mechanism of Action

Loperamide hydrochloride primarily exerts its effects through the activation of µ-opioid receptors in the myenteric plexus of the large intestine.[3][4] This activation leads to a decrease in the activity of the myenteric plexus, which in turn reduces the tone of both the longitudinal and circular smooth muscles of the intestine, thereby inhibiting peristaltic activity.[3][5] The binding of loperamide to these G-protein coupled receptors inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, loperamide's activation of µ-opioid receptors opens potassium channels and inhibits calcium channels in enteric neurons.[1] This cascade of events ultimately results in a reduced release of excitatory neurotransmitters such as acetylcholine (B1216132) and prostaglandins, which are crucial for muscle contraction.[3][4][6]

Signaling Pathway of Loperamide in Intestinal Smooth Muscle

Caption: Signaling pathway of loperamide in intestinal smooth muscle cells.

In Vitro Models and Experimental Protocols

Isolated organ bath preparations are the cornerstone for studying the direct effects of pharmacological agents on intestinal motility. The guinea pig ileum and colon, as well as the rabbit jejunum, are commonly used due to their robust and reproducible spontaneous contractile activity.

Isolated Guinea Pig Ileum Preparation

The guinea pig ileum is a classical model for studying the effects of drugs on intestinal smooth muscle contraction, particularly those mediated by cholinergic neurons.

Caption: Experimental workflow for the isolated guinea pig ileum assay.

-

Tissue Preparation:

-

Organ Bath Setup:

-

Mount a segment of the ileum in a 10-20 ml organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[1]

-

Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isotonic force transducer.[1]

-

Apply a resting tension of approximately 1.0 g and allow the tissue to equilibrate for 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes until regular, spontaneous contractions are observed.

-

-

Experimental Procedure:

-

Record a stable baseline of spontaneous contractions for at least 10-15 minutes.

-

Add this compound to the organ bath in a cumulative or single-dose fashion.

-

Record the changes in the frequency and amplitude of contractions.

-

For studying interactions, specific agonists (e.g., acetylcholine, prostaglandin E1) can be added to induce contractions before and after the administration of loperamide.[7]

-

Isolated Rabbit Jejunum Preparation

The rabbit jejunum provides another excellent model for assessing the effects of loperamide on spontaneous intestinal motility.

-

Tissue Preparation:

-

Following euthanasia of a rabbit, isolate a segment of the jejunum.

-

Cleanse the segment with Tyrode's solution and cut it into 2-3 cm pieces.[1]

-

-

Organ Bath Setup:

-

Suspend a jejunum segment in a 20-30 ml organ bath containing Tyrode's solution at 37°C, aerated with 95% O₂ / 5% CO₂.[1]

-

Connect one end of the tissue to a fixed point and the other to an isotonic transducer.

-

Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes, until regular, spontaneous contractions are observed.[1]

-

-

Experimental Procedure:

-

Record a stable baseline of spontaneous contractions for at least 10-15 minutes.

-

Add loperamide to the organ bath in a cumulative or single-dose fashion.

-

Record the resulting changes in the contractile activity of the jejunum segment.

-

Quantitative Data Presentation

The following tables summarize the quantitative effects of loperamide in various in vitro gastrointestinal motility assays.

| Model | Parameter Measured | Loperamide Concentration | Observed Effect | Reference |

| Guinea Pig Ileum (Spontaneous Contractions) | Frequency of Contractions | Serial Dilutions (10⁻¹⁸ to 10⁻³ g/ml) | 13.17% to 25.36% inhibition | [8] |

| Amplitude of Contractions | Serial Dilutions (10⁻¹⁸ to 10⁻³ g/ml) | 19.74% to 37.74% inhibition | [8] | |

| Guinea Pig Ileum (Acetylcholine-induced Contractions) | Frequency of Contractions | Serial Dilutions (10⁻¹⁸ to 10⁻³ g/ml) | 25.32% to 39.89% inhibition | [8] |

| Amplitude of Contractions | Serial Dilutions (10⁻¹⁸ to 10⁻³ g/ml) | 32.38% to 45.27% inhibition | [8] | |

| Guinea Pig Ileum (Coaxial Stimulation, BaCl₂, Nicotine, Serotonin-induced Contractions) | Muscle Contraction | 10⁻⁹ to 2 x 10⁻⁷ g/ml | Suppression of contractions | [7] |

| Guinea Pig Ileum (Acetylcholine, Histamine, Bradykinin-induced Contractions) | Muscle Contraction | ≥ 2 x 10⁻⁷ g/ml | Inhibition of contractions | [7] |

| Guinea Pig Ileum (Peristaltic Reflex) | Peristaltic Contraction | 10⁻⁸ to 10⁻⁷ g/ml | Slight inhibition | [9] |

| 10⁻⁶ g/ml | Complete abolishment | [9] | ||

| Guinea Pig Colon (Colonic Motor Complexes - CMCs) | CMC Frequency | 100 nM | Significant reduction (from 0.69 ± 0.04 min⁻¹ to 0.36 ± 0.03 min⁻¹) | [5][10] |

| CMC Velocity | 100 nM | 46% reduction (from 2.39 ± 0.27 mm s⁻¹ to 1.28 ± 0.21 mm s⁻¹) | [5][10] | |

| Rabbit Ileal Mucosa | Short-circuit Current | Dose-dependent | Reduction | [11][12] |

| Chloride Flux (Serosa to Mucosa) | Not specified | Reduction | [11][12] |

Advanced In Vitro Models

While isolated tissue preparations are invaluable, more advanced models are emerging to provide deeper insights into the complex physiology of the gut.

-

Gut-on-a-Chip Models: These microfluidic devices co-culture intestinal epithelial cells and other cell types (e.g., neurons, immune cells) under physiological flow and mechanical deformation. They offer a more in vivo-like environment to study drug effects on motility, absorption, and the gut microbiome.

-

High-Resolution Video Imaging of Colonic Motor Complexes (CMCs): This technique allows for the detailed analysis of regional differences in the effects of loperamide on the patterns and propagation of CMCs in isolated whole mouse colon preparations.[10]

Conclusion

The in vitro models and protocols detailed in these application notes provide robust and reproducible methods for investigating the effects of this compound on intestinal motility. By understanding its mechanism of action and quantifying its effects on smooth muscle contractility, researchers can effectively utilize loperamide as a tool for studying gastrointestinal physiology and for the screening and development of novel pro-kinetic and anti-motility therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Novel insights into mechanisms of inhibition of colonic motility by loperamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. [Pharmacological studies of loperamide, an anti-diarrheal agent. III. Interaction between loperamide and various agonists in the guinea pig intestine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Effects of loperamide on the motility of the isolated intestine in guinea pigs, rats and dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel insights into mechanisms of inhibition of colonic motility by loperamide [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Antidiarrhoeal activity of loperamide: studies of its influence on ion transport across rabbit ileal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Loperamide Hydrochloride as a Tool Compound for Studying P-glycoprotein (P-gp) Function

Audience: Researchers, scientists, and drug development professionals.

Introduction: Loperamide (B1203769) hydrochloride, a peripherally acting µ-opioid receptor agonist, is an invaluable tool for investigating the function and inhibition of P-glycoprotein (P-gp, also known as MDR1 or ABCB1). P-gp is an ATP-dependent efflux transporter highly expressed at physiological barriers like the blood-brain barrier (BBB) and the intestinal epithelium. It plays a crucial role in limiting the systemic absorption and central nervous system (CNS) penetration of a wide array of xenobiotics, including many drugs.[1][2]

The utility of loperamide as a probe substrate for P-gp activity stems from its distinct pharmacokinetic profile. Under normal conditions, loperamide is actively expelled from the brain by P-gp at the BBB, thus preventing it from exerting central opioid effects such as respiratory depression and analgesia.[2] When P-gp is inhibited, loperamide can cross the BBB, leading to a significant increase in its brain concentration and observable CNS effects. This predictable shift makes loperamide an excellent in vivo probe to evaluate the potency and efficacy of P-gp inhibitors.[2] In vitro, loperamide is a well-characterized substrate for P-gp-mediated transport, making it ideal for use in cell-based assays to screen for P-gp inhibitors.[3]

These application notes provide detailed protocols for both in vitro and in vivo assays using loperamide to study P-gp function, along with key quantitative data to aid in experimental design and data interpretation.

Data Presentation

The following tables summarize key quantitative data from studies investigating the effect of P-gp modulation on loperamide transport and disposition.

Table 1: In Vitro Inhibition of P-glycoprotein Mediated Loperamide Transport

| P-gp Inhibitor | Cell Line | Assay Type | IC50 / EC50 (µM) |

| Cyclosporine A | MDCK-MDR1 | Bidirectional Transport | 0.78 ± 0.04 |

| Cyclosporine A | Rat Brain Endothelial Cells | Loperamide Efflux | 7.1 |

| Verapamil | Caco-2 | Loperamide Efflux | - |

Data compiled from multiple sources.

Table 2: In Vivo Effects of P-gp Inhibition on Loperamide Brain Penetration in Rodents

| P-gp Modulator | Animal Model | Loperamide Dose | Modulator Dose | Fold Increase in Brain Concentration | Brain-to-Plasma Ratio (Kp) in Wild-Type | Brain-to-Plasma Ratio (Kp) in P-gp Knockout |

| Tariquidar | Rat | 0.5 mg/kg (i.v.) | 1.0 mg/kg (i.v.) | 2.3 | - | - |

| Elacridar | Rat | 0.5 mg/kg (i.v.) | 1.0 mg/kg (i.v.) | 3.5 | - | - |

| Tariquidar + Elacridar | Rat | 0.5 mg/kg (i.v.) | 0.5 mg/kg each (i.v.) | 5.8 | - | - |

| - | Rat (Mdr1a-/-) | 1 mg/kg (i.v.) | - | 7- to 23-fold increase in Kp | 0.36 - 0.42 | - |

| - | Mouse (P-gp knockout) | - | - | >10 | - | - |

Data compiled from multiple sources, including studies on tariquidar, elacridar, and P-gp knockout models.[4]

Mandatory Visualizations

P-glycoprotein Efflux Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Potential roles of P-gp and calcium channels in loperamide and diphenoxylate transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coadministration of P-glycoprotein modulators on loperamide pharmacokinetics and brain distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrophysiological Studies of Loperamide Hydrochloride on Cardiac Ion Channels

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of loperamide (B1203769) hydrochloride on key cardiac ion channels. The provided protocols offer detailed methodologies for investigating these effects, crucial for preclinical cardiac safety assessment and understanding the proarrhythmic potential of loperamide, particularly at supratherapeutic concentrations.

Introduction

Loperamide, a peripherally acting μ-opioid receptor agonist, is widely available as an over-the-counter antidiarrheal medication.[1][2] While generally safe at therapeutic doses, there is growing concern about its cardiotoxicity at high doses, often associated with misuse and abuse.[3][4] Reports of serious cardiac events, including QT interval prolongation, Torsades de Pointes (TdP), and cardiac arrest, have been linked to loperamide overdose.[5][6]

The primary mechanism underlying loperamide's cardiotoxicity is the blockade of cardiac ion channels, which are essential for normal cardiac action potential generation and propagation.[3][4] This document details the effects of loperamide on three critical cardiac ion channels:

-

hERG (human Ether-à-go-go-Related Gene) Potassium Channel (IKr): A key channel responsible for ventricular repolarization. Inhibition of hERG channels can delay repolarization, leading to QT interval prolongation and an increased risk of TdP.[1][7]

-

Nav1.5 Voltage-Gated Sodium Channel (INa): Responsible for the rapid upstroke of the cardiac action potential. Blockade of Nav1.5 can lead to a widening of the QRS complex on an electrocardiogram (ECG).[2][8]

-

Cav1.2 L-type Voltage-Gated Calcium Channel (ICa): Plays a crucial role in the plateau phase of the action potential and in excitation-contraction coupling.[3][9]

Understanding the interactions of loperamide with these channels is vital for predicting and mitigating its proarrhythmic risk.

Data Presentation: Loperamide's Effects on Cardiac Ion Channels

The following tables summarize the quantitative data from various electrophysiological studies on the inhibitory effects of loperamide on cardiac ion channels.

| Channel | Loperamide IC50 | Cell Line | Temperature | Holding Potential | Reference |

| hERG (IKr) | ~40 nM | CHO | Not specified | Not specified | [1] |

| 89 nM | HEK293 | Room Temperature | Not specified | [2] | |

| 33 nM | HEK293 | Physiological Temperature | Not specified | [2] | |

| <90 nM | HEK293 | 37°C | Not specified | [2] | |

| 0.390 µM | HEK293 | Not specified | Not specified | [3][10] | |

| Nav1.5 (INa) | 297 nM | Not specified | Not specified | -90 mV | [2] |

| 239 nM | Not specified | Not specified | -70 mV | [2] | |

| 0.526 µM | Not specified | Not specified | Not specified | [3][10] | |

| Cav1.2 (ICa) | 4.091 µM | Not specified | Not specified | Not specified | [3][10] |

| 0.9 ± 0.2 µM (HVA Ca2+ channels) | Rat Hippocampal Neurons | Not specified | Not specified | [9] | |

| 2.5 ± 0.4 µM (IBa) | Mouse Hippocampal Neurons | Not specified | Not specified | [9] |

Signaling Pathways and Mechanisms of Action

Loperamide's cardiotoxic effects are primarily due to the direct blockade of cardiac ion channels. The following diagrams illustrate this direct inhibitory action.

Caption: Loperamide directly inhibits cardiac ion channels.

Experimental Protocols

The following are detailed protocols for conducting whole-cell patch-clamp electrophysiology studies to assess the effects of loperamide on hERG, Nav1.5, and Cav1.2 channels. These protocols are based on recommendations from the FDA and common practices in the field.[11][12]

General Workflow for Whole-Cell Patch-Clamp Electrophysiology

Caption: Standard workflow for patch-clamp experiments.

Protocol 1: hERG (IKr) Channel Inhibition Assay

1. Cell Culture:

-

Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).

-

Culture cells in appropriate media and conditions to ensure optimal health and channel expression.

2. Solutions:

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

-

Perform recordings at physiological temperature (35-37°C).[11]

-

Use borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal (>1 GΩ) and obtain the whole-cell configuration.

-

Compensate for series resistance to minimize voltage errors.

4. Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.

-

Repolarize the membrane to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

-

Repeat this protocol at a frequency of 0.05-0.1 Hz.

5. Drug Application:

-

Record stable baseline hERG currents for at least 3-5 minutes.

-

Perfuse the cell with increasing concentrations of loperamide hydrochloride.

-

Allow sufficient time at each concentration for the drug effect to reach a steady state.

6. Data Analysis:

-

Measure the peak amplitude of the hERG tail current before and after drug application.

-

Calculate the percentage of current inhibition for each loperamide concentration.

-

Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Nav1.5 (INa) Channel Inhibition Assay

1. Cell Culture:

-

Use a stable cell line expressing the human Nav1.5 channel (e.g., HEK293 cells).

2. Solutions:

-

External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 Dextrose. Adjust pH to 7.4 with NaOH.[11]

-

Internal Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP. Adjust pH to 7.2 with CsOH.[11]

3. Electrophysiological Recording:

-

Maintain the recording temperature at physiological levels (35-37°C).[11]

-

Use micropipettes with a resistance of 1-3 MΩ.

-

Achieve a gigaohm seal and whole-cell access.

-

Ensure adequate series resistance compensation.

4. Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -120 mV to ensure the availability of Nav1.5 channels.

-

Apply a brief depolarizing pulse to -20 mV for 20-50 ms (B15284909) to elicit the peak inward sodium current.

-

Vary the holding potential (e.g., -90 mV and -70 mV) to assess the state-dependent block by loperamide.[2]

-

Apply a train of depolarizing pulses to investigate use-dependent block.

5. Drug Application:

-

Establish a stable baseline Nav1.5 current.

-

Apply a range of loperamide concentrations via a perfusion system.

6. Data Analysis:

-

Measure the peak inward current amplitude at each drug concentration.

-

Determine the IC50 from the concentration-response curve.

-

Analyze the effects of loperamide on the voltage-dependence of activation and inactivation.

Protocol 3: Cav1.2 (ICa) Channel Inhibition Assay

1. Cell Culture:

-

Use a stable cell line co-expressing the human Cav1.2 α1c, β2, and α2δ subunits (e.g., HEK293 cells).

2. Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.

-

Internal Solution (in mM): 120 Cs-methanesulfonate, 20 CsCl, 10 HEPES, 10 EGTA, 5 MgATP. Adjust pH to 7.2 with CsOH.

3. Electrophysiological Recording:

-

Conduct experiments at physiological temperature (35-37°C).[11]

-

Use micropipettes with a resistance of 2-4 MΩ.

-

Obtain a gigaohm seal and whole-cell configuration.

-